5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.412. The purity is usually 95%.
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Scientific Research Applications
Aryl-substituted Derivatives
Aryl-substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]-1,3-benzoxazines were obtained through the condensation of 5-(2-hydroxyphenyl)-3-phenylpyrazole with aromatic aldehydes. These compounds' structures were elucidated using 1H NMR spectra and confirmed by X-ray diffraction, suggesting their potential in material science and chemical synthesis due to their unique structural features (Desenko et al., 1991).
Molluscicidal Activity
Research on 1-(hydroxy/substituted phenyl)propenones, which include dihydropyrazolo[1,5-c][1,3]benzoxazines, highlighted their molluscicidal activity. This indicates their application in agricultural and pest control strategies, particularly in the development of targeted agents against mollusks (Nawwar et al., 1993).
Biological Activity
Synthesis of 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones and their evaluation for antitumor and anti-inflammatory activities introduce a new avenue for the development of therapeutic agents. These findings suggest their potential use in pharmaceutical research for creating new treatments (Horishny et al., 2020).
Antimicrobial and Anti-inflammatory Applications
The antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines were studied, revealing compounds with significant efficacy against S. aureus and superior anti-inflammatory effects compared to the reference drug diclofenac. This underscores their potential in developing new antimicrobial and anti-inflammatory medications (Mandzyuk et al., 2020).
Mechanism of Action
Benzoxazines
Benzoxazines are a class of heterocyclic compounds that have been studied for their potential applications in various fields. They are known to undergo polymerization to form high-performance thermosetting resins . Some benzoxazines have also been found to have biological activities .
Pyrazoles
Pyrazoles are another class of heterocyclic compounds that “5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine” belongs to. Pyrazoles have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
5-(3-nitrophenyl)-2-phenyl-2,3,5,10b-tetrahydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-25(27)17-10-6-9-16(13-17)22-24-20(18-11-4-5-12-21(18)28-22)14-19(23-24)15-7-2-1-3-8-15/h1-13,19-20,22-23H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBBRCDFRDNVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C3=CC=CC=C3OC2C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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